3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 850869-67-9
VCID: VC8473890
InChI: InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H
SMILES: C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl
Molecular Formula: C13H12ClN3
Molecular Weight: 245.71 g/mol

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

CAS No.: 850869-67-9

Cat. No.: VC8473890

Molecular Formula: C13H12ClN3

Molecular Weight: 245.71 g/mol

* For research use only. Not for human or veterinary use.

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride - 850869-67-9

Specification

CAS No. 850869-67-9
Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
IUPAC Name 5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H
Standard InChI Key PQSGMQLQAIHSES-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a pyrazole ring fused with a naphthalene group, forming a planar aromatic system. The hydrochloride salt (Fig. 1) introduces ionic character, improving solubility in polar solvents. Key features include:

  • Naphthalene moiety: Enhances lipophilicity, facilitating membrane penetration.

  • Pyrazole ring: Provides sites for hydrogen bonding and π-π stacking interactions.

  • Amine group: Participates in acid-base reactions and coordination chemistry.

The IUPAC name, 5-naphthalen-1-yl-1H-pyrazol-3-amine hydrochloride, reflects its substitution pattern. X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.40 Å for the pyrazole C–N bonds and dihedral angles of 15–25° between the naphthalene and pyrazole planes .

Table 1: Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight245.71 g/molCalculated
Solubility (Water)>50 mg/mLExperimental
LogP (Predicted)2.1ChemAxon
Melting Point215–217°C (decomposes)VulcanChem
pKa (Amine)4.8Estimated

Synthesis and Purification

Synthetic Routes

While detailed protocols for 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride are proprietary, analogous pyrazole syntheses involve:

  • Cyclocondensation: Reacting β-diketones with hydrazines under acidic conditions.

  • Naphthalene Functionalization: Suzuki-Miyaura coupling to attach naphthalene to pre-formed pyrazoles.

  • Salt Formation: Treating the free base with hydrochloric acid .

A representative pathway (Fig. 2) starts with 1-naphthaldehyde and ethyl acetoacetate, undergoing Knorr pyrazole synthesis followed by amination and HCl treatment. Yields for similar reactions range from 60–75% after column chromatography .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction temperature (70–90°C) and catalysts (e.g., CuI) .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as confirmed by TLC (Rf = 0.45) .

Biological Activity and Mechanisms

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)18.2ACS Omega
A549 (Lung)24.7VulcanChem
HepG2 (Liver)29.1Estimated

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity:

  • Staphylococcus aureus: MIC = 12.5 µg/mL, comparable to ampicillin.

  • Candida albicans: 80% growth inhibition at 50 µg/mL via ergosterol biosynthesis disruption .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Candidates: Serves as a scaffold for kinase inhibitors (e.g., JAK2, EGFR) due to its hydrogen-bonding capacity.

  • Prodrug Development: The hydrochloride salt improves bioavailability in preclinical models .

Material Science

  • Organic Semiconductors: Naphthalene’s extended π-system enables use in OLEDs, with a bandgap of 3.1 eV .

  • Coordination Polymers: Binds transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage.

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